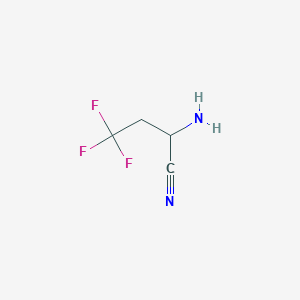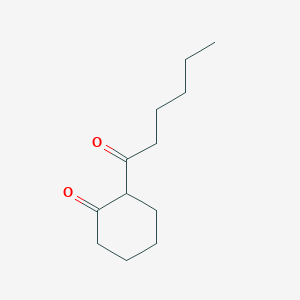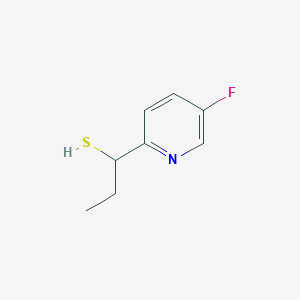
1-(5-Fluoropyridin-2-yl)propane-1-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Fluoropyridin-2-yl)propane-1-thiol is a fluorinated organic compound with the molecular formula C₈H₁₀FNS and a molecular weight of 171.24 g/mol . This compound is characterized by the presence of a fluorine atom on the pyridine ring and a thiol group attached to a propane chain. It is primarily used in research and development due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the use of fluorinated pyridine derivatives as starting materials . The reaction conditions often include the use of strong bases and solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for 1-(5-Fluoropyridin-2-yl)propane-1-thiol are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
1-(5-Fluoropyridin-2-yl)propane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to remove the fluorine atom or modify the pyridine ring.
Substitution: The fluorine atom on the pyridine ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions include disulfides, sulfonic acids, and various substituted pyridine derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(5-Fluoropyridin-2-yl)propane-1-thiol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals
Mecanismo De Acción
The mechanism of action of 1-(5-Fluoropyridin-2-yl)propane-1-thiol involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to interact with biological molecules, while the thiol group can form covalent bonds with target proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2-Fluoropyridine: A simpler fluorinated pyridine derivative with similar chemical properties.
5-Fluoro-2-methylpyridine: Another fluorinated pyridine with a methyl group instead of a propane-1-thiol group.
2-(Pyridin-2-yl)pyrimidine: A compound with a pyridine ring fused to a pyrimidine ring, exhibiting different biological activities.
Uniqueness
1-(5-Fluoropyridin-2-yl)propane-1-thiol is unique due to the presence of both a fluorine atom and a thiol group, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for research and development in various fields.
Propiedades
Fórmula molecular |
C8H10FNS |
|---|---|
Peso molecular |
171.24 g/mol |
Nombre IUPAC |
1-(5-fluoropyridin-2-yl)propane-1-thiol |
InChI |
InChI=1S/C8H10FNS/c1-2-8(11)7-4-3-6(9)5-10-7/h3-5,8,11H,2H2,1H3 |
Clave InChI |
SXHSSPOHRZRKFW-UHFFFAOYSA-N |
SMILES canónico |
CCC(C1=NC=C(C=C1)F)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[(Azetidin-3-yl)methyl]sulfanyl}-4,5-dihydro-1,3-thiazole](/img/structure/B13304832.png)

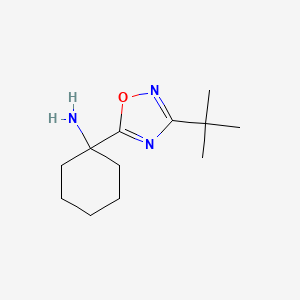

![Cyclopropyl-(3-isopropyl-[1,2,4]oxadiazol-5-YL)-amine](/img/structure/B13304846.png)
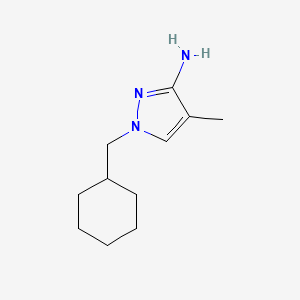
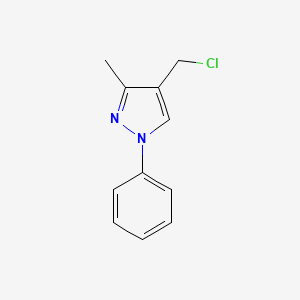
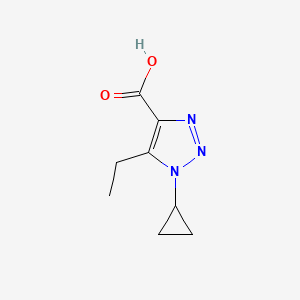


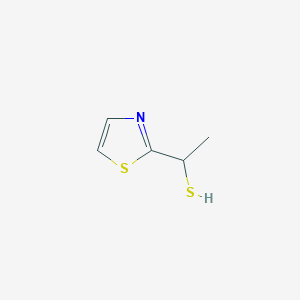
amine](/img/structure/B13304875.png)
